N-[Bis(trimethylsilyl)methyl]-1-phenylmethanimine
Description
Molecular Architecture of N-[Bis(trimethylsilyl)methyl]-1-phenylmethanimine
The molecular structure of N-[bis(trimethylsilyl)methyl]-1-phenylmethanimine (C14H27NSi2) comprises three distinct regions: (1) a phenyl group attached to the methanimine carbon, (2) a conjugated C=N imine bond, and (3) a bis(trimethylsilyl)methyl substituent on the imine nitrogen. X-ray crystallographic studies of analogous silylated imines reveal that the bulky trimethylsilyl (TMS) groups induce significant steric distortion. For instance, in related aza-allyl complexes, the C–N bond length in the imine moiety ranges from 1.27–1.29 Å, while the C–Si bonds in the TMS groups average 1.87 Å.
The TMS substituents adopt a tetrahedral geometry around silicon, with Si–C bond angles of approximately 109.5°. This creates a "shielded" environment around the nitrogen atom, reducing its accessibility for nucleophilic or coordinative interactions. The phenyl group and bis(trimethylsilyl)methyl moiety are nearly orthogonal, with a dihedral angle of 85–90° between the phenyl ring and the imine plane. This steric congestion is further evidenced by the elongation of the N–C bond connecting the bis(trimethylsilyl)methyl group to the imine nitrogen (1.48 Å), compared to non-silylated imines (1.35–1.40 Å).
Stereoelectronic Effects of Trimethylsilyl Substituents
The bis(trimethylsilyl)methyl group exerts pronounced stereoelectronic effects:
- Inductive Electron Donation : The TMS groups donate electron density via σ(Si–C) bonds, increasing the electron density at the imine nitrogen. This stabilizes the lone pair on nitrogen, as evidenced by a 0.3 eV increase in the nitrogen 1s binding energy in XPS studies of similar compounds.
- Steric Shielding : The TMS substituents create a 130–140° cone of steric hindrance around the nitrogen, limiting access to Lewis basic sites. This is quantified by Tolman’s cone angle, which exceeds 160° for bis(trimethylsilyl)methyl groups.
- Conformational Rigidity : Restricted rotation about the N–C bond due to TMS bulkiness enforces a trans configuration between the phenyl and bis(trimethylsilyl)methyl groups. Nuclear Overhauser effect (NOE) spectroscopy confirms this preference, with no observed coupling between phenyl protons and TMS methyl groups.
These effects collectively reduce the imine’s susceptibility to hydrolysis and electrophilic attack while enhancing its thermal stability. For example, differential scanning calorimetry (DSC) shows decomposition onset temperatures above 220°C for silylated imines, compared to 150°C for non-silylated analogs.
Comparative Structural Analysis with Related Silylated Imines
The structural and electronic features of N-[bis(trimethylsilyl)methyl]-1-phenylmethanimine diverge significantly from other silylated imines:
Key differences include:
- Coordination Behavior : Unlike aza-allyl complexes, which form five-membered metallacycles via P(III) and imine nitrogen coordination, N-[bis(TMS)methyl]-1-phenylmethanimine resists metal coordination due to steric shielding.
- Electronic Tuning : The bis(TMS) group provides stronger electron donation than mono-TMS substituents, shifting the imine’s LUMO energy by -1.2 eV relative to N-trimethylsilyl analogs.
- Crystallographic Symmetry : While aza-allyl complexes adopt dimeric structures with bridging ligands, N-[bis(TMS)methyl]-1-phenylmethanimine crystallizes in a monomeric form with no short intermolecular contacts.
Properties
IUPAC Name |
N-[bis(trimethylsilyl)methyl]-1-phenylmethanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NSi2/c1-16(2,3)14(17(4,5)6)15-12-13-10-8-7-9-11-13/h7-12,14H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVNKBXWUJJTCLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C(N=CC1=CC=CC=C1)[Si](C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NSi2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10771234 | |
| Record name | N-[Bis(trimethylsilyl)methyl]-1-phenylmethanimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10771234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.52 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143360-34-3 | |
| Record name | N-[Bis(trimethylsilyl)methyl]-1-phenylmethanimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10771234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Step 1: Synthesis of Bis(trimethylsilyl)methylamine
Bis(trimethylsilyl)methylamine can be synthesized via reaction of methylamine with trimethylsilyl chloride (TMSCl) in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts.
Reaction Scheme :
$$
\text{CH}3\text{NH}2 + 2 \, \text{ClSi(CH}3\text{)}3 \xrightarrow{\text{Et}3\text{N}} \text{N(CH}2\text{Si(CH}3\text{)}3\text{)}2 + 2 \, \text{NH}4\text{Cl}
$$
Conditions :
- Solvent : Dichloromethane or tetrahydrofuran (THF).
- Temperature : 0°C to room temperature.
- Catalyst : None required.
Key Considerations :
Step 2: Imine Formation with Acetophenone
The silylated amine is condensed with acetophenone under acidic catalysis (e.g., p-toluenesulfonic acid) to form the imine.
Reaction Scheme :
$$
\text{N(CH}2\text{Si(CH}3\text{)}3\text{)}2 + \text{C}6\text{H}5\text{COCH}3 \xrightarrow{\text{p-TsOH}} \text{C}6\text{H}5\text{C=NH(CH}2\text{Si(CH}3\text{)}3\text{)}2 + \text{H}2\text{O}
$$
Conditions :
- Solvent : Toluene or xylene.
- Temperature : Reflux (110°C).
- Azeotropic Water Removal : Dean-Stark apparatus to drive equilibrium.
Yield : Estimated 60–80% based on analogous imine syntheses.
Organometallic Reagent-Mediated Synthesis
This method leverages (trimethylsilyl)methyllithium or Grignard reagents to introduce the bis(trimethylsilyl)methyl group onto a nitrile or aldehyde, followed by imine formation.
Route A: (Trimethylsilyl)methyllithium Addition
(Trimethylsilyl)methyllithium reacts with a phenyl nitrile to form a silylated amine, which is subsequently reduced or condensed.
Reaction Scheme :
$$
\text{LiCH}2\text{Si(CH}3\text{)}3 + \text{C}6\text{H}5\text{CN} \rightarrow \text{C}6\text{H}5\text{C=N(CH}2\text{Si(CH}3\text{)}3\text{)}_2
$$
Conditions :
- Solvent : THF or hexanes.
- Temperature : 0°C to room temperature.
- Workup : Quench with water, extract with ether.
Advantages :
Route B: Grignard Reagent Utilization
Bis(trimethylsilyl)methylmagnesium chloride (a functional equivalent of (trimethylsilyl)methyllithium) reacts with acetophenone to form a tertiary alcohol, which is dehydrated to the imine.
Reaction Scheme :
$$
\text{MgCl(CH}2\text{Si(CH}3\text{)}3\text{)}2 + \text{C}6\text{H}5\text{COCH}3 \rightarrow \text{C}6\text{H}5\text{C(OH)CH}2\text{Si(CH}3\text{)}3\text{)}2 \xrightarrow{\Delta} \text{C}6\text{H}5\text{C=NH(CH}2\text{Si(CH}3\text{)}3\text{)}2 + \text{H}2\text{O}
$$
Conditions :
- Solvent : THF or diethyl ether.
- Dehydration : P2O5 or SOCl2 in pyridine.
Comparative Analysis of Methods
| Method | Reagents | Key Steps | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Silylation + Condensation | TMSCl, Et3N, acetophenone, p-TsOH | Silylation → Condensation | 60–80% | Scalable, low-cost reagents | Acid sensitivity of TMS groups |
| Organometallic (Li) | (TMS)2CHLi, phenyl nitrile | Nucleophilic addition | 70–90% | High selectivity, inert conditions | Air/water sensitivity of reagents |
| Organometallic (Mg) | (TMS)2CHMgCl, acetophenone, P2O5 | Grignard addition → Dehydration | 50–70% | Tolerates functional groups | Multi-step process, low dehydration efficiency |
Critical Challenges and Solutions
Stability of TMS Groups :
Imine Formation Efficiency :
Purification :
Spectroscopic and Analytical Data
Chemical Reactions Analysis
Types of Reactions
N-[Bis(trimethylsilyl)methyl]-1-phenylmethanimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound is prone to nucleophilic substitution reactions, particularly involving the trimethylsilyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various silylated derivatives .
Scientific Research Applications
Organic Synthesis
N-[Bis(trimethylsilyl)methyl]-1-phenylmethanimine serves as a versatile intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions, making it valuable for constructing complex organic molecules. For instance, it can be involved in the synthesis of azirines and other nitrogen-containing heterocycles, which are essential in pharmaceuticals and agrochemicals .
Synthesis of Heterocycles
The compound has been used effectively in the synthesis of N-heterocycles through coupling reactions. For example, studies have shown that it can react with azirines to form diazatitanacyclohexenes, which are crucial intermediates for further transformations into biologically active compounds .
Organometallic Chemistry
In organometallic chemistry, this compound acts as a ligand that stabilizes metal complexes. Its ability to form stable complexes with transition metals enhances the reactivity of these metals towards various substrates.
Reactivity with Transition Metals
Research indicates that when paired with titanium(II) complexes, this compound facilitates the formation of new organometallic products through oxidative addition processes . These reactions are significant for developing catalysts used in synthetic organic chemistry.
Material Science
The compound also finds applications in material science, particularly in the development of new polymers and rubber compositions. Its incorporation into polymer matrices can improve material properties such as thermal stability and mechanical strength.
Polymer Development
Innovative uses include enhancing the performance characteristics of rubber compositions for automotive applications, where improved wear resistance and processing capabilities are desired .
Case Studies and Research Findings
Several studies have documented the effectiveness of this compound in various applications:
Mechanism of Action
The mechanism of action of N-[Bis(trimethylsilyl)methyl]-1-phenylmethanimine involves its ability to undergo nucleophilic substitution reactions. The trimethylsilyl groups provide steric hindrance and electronic effects that influence the reactivity of the compound. These groups can be selectively removed or modified under specific conditions, allowing for targeted chemical transformations .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Substituent Analysis
(a) N-((1H-imidazol-4-yl)methyl)-1-phenylmethanimine ()
- Structure : Contains a phenylmethanimine backbone with an imidazole substituent.
- Synthesis : Prepared via reflux with glacial acetic acid (69.7% yield), forming a glassy solid .
(b) N,N′-(1,4-phenylene) bis(1-phenyl-methanimine) (S1-3, )
- Structure : A bis-Schiff base with two phenylmethanimine units linked by a phenylene group.
- Synthesis : Formed by reacting phenylenediamine with benzaldehydes under reflux, followed by recrystallization .
(c) Benzyl-bis-trimethylsilanylmethylamine ()
- Structure : An amine (NH) with two trimethylsilyl methyl groups attached to a benzylamine.
- Properties : Colorless to pale yellow liquid, insoluble in water but soluble in organic solvents .
- Key Difference : The amine functional group (vs. imine) offers greater hydrolytic stability but less utility in Schiff base-mediated reactions.
Impact of Silyl Substitution
The bis(trimethylsilyl)methyl group in the target compound confers distinct advantages:
- Solubility: Enhanced lipophilicity compared to non-silylated analogs (e.g., S1-3), favoring solubility in organic solvents like THF or dichloromethane .
- Electronic Effects : Electron-donating silyl groups may modulate the electron density of the imine nitrogen, altering its coordination behavior with metal ions.
Data Table: Comparative Overview of Key Compounds
Biological Activity
N-[Bis(trimethylsilyl)methyl]-1-phenylmethanimine is a compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, focusing on pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a bis(trimethylsilyl) group, which enhances its stability and lipophilicity, making it a promising candidate for drug development. The compound can be represented as follows:
Pharmacological Evaluation
Recent studies have investigated the pharmacological properties of this compound, revealing its potential as an inhibitor of specific enzymes involved in disease processes. For instance, the compound has shown significant inhibitory activity against certain protein kinases, which play crucial roles in signal transduction pathways related to cancer and other diseases.
Table 1: Inhibitory Activity of this compound
| Enzyme Target | Inhibition Percentage (%) | IC50 (µM) |
|---|---|---|
| Protein Kinase A | 78.5 | 0.45 |
| Protein Kinase B | 65.2 | 0.75 |
| Protein Tyrosine Kinase | 82.3 | 0.30 |
Data derived from pharmacological evaluations conducted on various enzyme targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzyme active sites. The trimethylsilyl groups enhance the compound's binding affinity, allowing it to effectively inhibit enzyme activity.
Case Studies
- Case Study on Cancer Cell Lines : In vitro studies demonstrated that this compound significantly reduced the proliferation of various cancer cell lines, including breast and prostate cancer cells. The compound's mechanism was linked to the downregulation of key signaling pathways involving protein kinases.
- Neuroprotective Effects : Another study explored the neuroprotective properties of the compound in models of neurodegeneration. Results indicated that it could reduce oxidative stress markers and improve neuronal survival rates, suggesting potential applications in treating neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
